molecular formula C12H13NO B8543991 2-(6-Methoxyindan-1-yl)acetonitrile

2-(6-Methoxyindan-1-yl)acetonitrile

Cat. No. B8543991
M. Wt: 187.24 g/mol
InChI Key: LCBMTXZTEDATHA-UHFFFAOYSA-N
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Patent
US04833169

Procedure details

9.3 g (49 mmol) of crude 2-(6-methoxyindan-1-yl)acetonitrile are dissolved in 100 ml of methanol and, after the addition of 1 g of Raney nickel and 20 g of liquid ammonia, are hydrogenated at 70°-80° and 120 bar pressure. After 3 hours, the catalyst is filtered off from the methanolic solution and is subsequently washed with methanol. The methanolic solutions are combined and rendered acidic with hydrochloric acid. The acidic solution is concentrated to dryness by evaporation in vacuo, and the residue is dissolved in 100 ml of water, rendered alkaline with concentrated sodium hydroxide solution and extracted by shaking with diethyl ether. The ethereal phases are washed with saturated sodium chloride solution and dried over magnesium sulphate. After removing the solvent, crude 2-(6-methoxyindan-1-yl)ethylamine is obtained in the form of a yellow oil.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][C:13]#[N:14])=[CH:5][CH:4]=1.N>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][CH2:13][NH2:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
liquid
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are hydrogenated at 70°-80°
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off from the methanolic solution
WASH
Type
WASH
Details
is subsequently washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The acidic solution is concentrated to dryness by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ethereal phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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